makaluvamine N
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Makaluvamine N typically involves the oxidation of tryptamine to introduce hydroxyl groups at specific positions, followed by further oxidation to form a quinone. This quinone then undergoes imine formation between the carbonyl group and the side chain amine, leading to the formation of the iminoquinone intermediate . The final product, this compound, is obtained through additional oxidation steps .
Industrial Production Methods
The scalability of these methods would depend on optimizing reaction conditions and yields to make the process economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Makaluvamine N undergoes various chemical reactions, including:
Imine Formation: The formation of the iminoquinone intermediate is a key step in the synthesis of this compound.
Substitution: Late-stage diversification at specific nitrogen positions can yield various analogs of this compound.
Common Reagents and Conditions
Oxidizing Agents: 2-Iodoxybenzoic acid (IBX) in N,N-dimethylformamide (DMF) is commonly used for oxidation steps.
Imine Formation: This step typically involves the reaction of quinone intermediates with amines under mild conditions.
Major Products
The major product of these reactions is this compound itself, along with various analogs that can be synthesized through late-stage diversification .
Scientific Research Applications
Makaluvamine N has a wide range of scientific research applications, including:
Mechanism of Action
Makaluvamine N exerts its effects primarily through the induction of apoptosis in cancer cells. It activates various molecular pathways, including the p53/p-p53, Bax, ATM/p-ATM, and caspase pathways, leading to cell cycle arrest and apoptosis . Additionally, it inhibits proteins associated with cell proliferation, such as cyclin-dependent kinases and cyclins .
Comparison with Similar Compounds
Similar Compounds
Makaluvamine J: Another pyrroloiminoquinone alkaloid with similar cytotoxic properties.
Discorhabdins: A group of related compounds with potent antitumor activity.
Tsitsikammamines: Alkaloids with similar chemical structures and biological activities.
Uniqueness
Makaluvamine N stands out due to its specific molecular structure and the unique pathways it targets in cancer cells. Its potent cytotoxicity and ability to induce apoptosis through multiple pathways make it a valuable compound for anticancer research .
Properties
Molecular Formula |
C10H8BrN3O |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
10-amino-9-bromo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),2,4(12),7,9-pentaen-11-ol |
InChI |
InChI=1S/C10H8BrN3O/c11-6-7(12)10(15)9-5-4(3-14-9)1-2-13-8(5)6/h3,15H,1-2,12H2 |
InChI Key |
UMVGTIHJQQYCQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C3=C1C=NC3=C(C(=C2Br)N)O |
Origin of Product |
United States |
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